Elevated Lipophilicity (logP) of the N3-Phenylethyl Derivative Versus N3-Unsubstituted and N3-Methyl Cores
The compound's calculated logP is 3.82, representing a substantial lipophilicity increase driven by the N3-phenylethyl group . This directly differentiates it from the more polar, unsubstituted 2-methyl-10H-pyrimido[1,2-a]benzimidazol-4-one core and shorter-chain N3-alkyl analogs (e.g., N3-methyl), whose logP values are significantly lower [1].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 3.8246 (ACD/Labs algorithm) |
| Comparator Or Baseline | Unsubstituted 2-methyl-10H-pyrimido[1,2-a]benzimidazol-4-one core (estimated logP significantly lower, typically < 2.0 for similar aza-heterocyclic cores without hydrophobic substituents) [1]. |
| Quantified Difference | Estimated ΔlogP > 1.8 units versus the unsubstituted core, indicating ~60-fold higher partition into lipid phase. |
| Conditions | In silico prediction using ACD/Labs Percepta; standard conditions (25°C, octanol-water). |
Why This Matters
A logP difference of this magnitude classifies the compound into a distinct ADME space, making it a preferred candidate for phenotypic screens targeting intracellular or CNS-penetrant mechanisms where the unsubstituted analog would fail due to poor membrane permeability.
- [1] Zawadowski, T.; Klimaszewska, M.J. Synthesis of some N-substituted derivatives of 2-methyl-10H-pyrimido[1,2-a]benzimidazol-4-one and 2-phenyl-10H-pyrimido[1,2-a]benzimidazol-4-one with potential pharmacological activity. Acta Pol. Pharm. 1994, 51 (4-5), 351-353. PMID: 7701949. View Source
